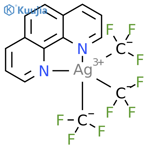

Cross-Coupling through Ag(I)/Ag(III) Redox Manifold

,

Chemistry - A European Journal,

2021,

27(62),

15396-15405